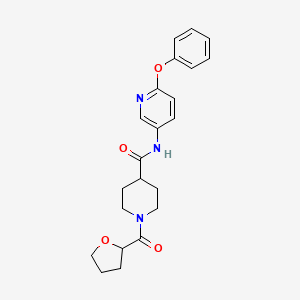![molecular formula C16H21ClN2O B5990440 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B5990440.png)
1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride involves multiple steps, starting from the appropriate precursors. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness: 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Propiedades
IUPAC Name |
1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-14(2)15-6-5-7-16(12-15)19-11-4-3-9-18-10-8-17-13-18;/h3-8,10,12-14H,9,11H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWPGYHMYXKRU-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC=CCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)OC/C=C/CN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-ethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5990368.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5990371.png)
![3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5990374.png)
![[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B5990380.png)
![[3-[(Z)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] acetate](/img/structure/B5990387.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(4-propyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B5990388.png)
![3-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5990394.png)
![4-(5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-methoxyphenoxy)-1-isopropylpiperidine](/img/structure/B5990401.png)

![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5990412.png)
![(3Z)-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYLIDENE]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B5990424.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B5990431.png)
![4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5990447.png)
![N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine](/img/structure/B5990454.png)
